Radiochemical Purity Stability in Syringes: 8-Hour Quantitative Comparison of 99mTc-ECD vs. Stabilized 99mTc-HMPAO
In a controlled head-to-head syringe stability study, 99mTc-ECD maintained radiochemical purity (RCP) above 94% throughout the entire 8-hour testing period, whereas the RCP of stabilized 99mTc-HMPAO fell from a mean of 87.7% at 2 hours to 74.0% at 8 hours post-preparation [1]. The impurity that increased over time in HMPAO was identified as sodium pertechnetate, indicating decomposition of the lipophilic complex. This stability advantage was confirmed in a separate study where 99mTc-ECD retained RCP above 95% for up to 6 hours after reconstitution, measured by both two-strip TLC and reverse-phase HPLC, even when using residual kit fractions after frozen storage [2].
| Evidence Dimension | Radiochemical purity (RCP) retention over time in plastic syringes |
|---|---|
| Target Compound Data | 99mTc-ECD: RCP remained >94% from 2 h through 8 h post-preparation |
| Comparator Or Baseline | Stabilized 99mTc-HMPAO: RCP decreased from mean 87.7% (2 h) to 74.0% (8 h) |
| Quantified Difference | At 8 h: ECD RCP >94% vs. HMPAO RCP 74.0% (absolute difference ~20 percentage points); HMPAO lost ~13.7% RCP over 6 h |
| Conditions | 185 MBq (5 mCi) of each product drawn into 5-mL syringes, stored at room temperature, RCP measured at 2, 4, 6, and 8 h post-preparation |
Why This Matters
For nuclear medicine departments performing ictal SPECT where the radiopharmaceutical must be prepared in advance and held at bedside for unpredictable seizure events, 99mTc-ECD's stability ensures that the injectable product remains clinically usable for hours, whereas HMPAO degrades to a point where up to 26% of the radioactive content may be non-lipophilic impurities that do not cross the blood-brain barrier, compromising image quality and potentially invalidating the diagnostic study.
- [1] Koslowsky IL, Brake SE, Bitner SJ. Evaluation of the stability of 99mTc-ECD and stabilized 99mTc-HMPAO stored in syringes. J Nucl Med Technol. 2001;29(4):197-200. View Source
- [2] Verbeke K, Boonen C. Usefulness of residual fractions of L,L-ethylcysteinate dimer (Neurolite®) for the preparation of 99Tcm-L,L-ethylcysteinate dimer. Nucl Med Commun. 1997;18(6):535-539. View Source
